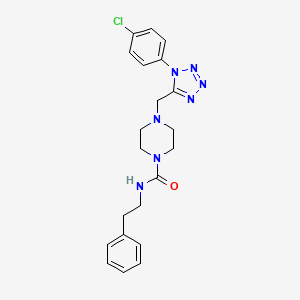

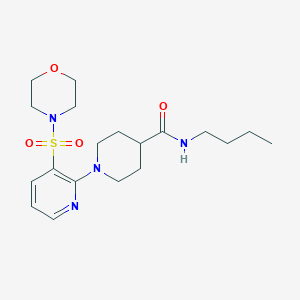

2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

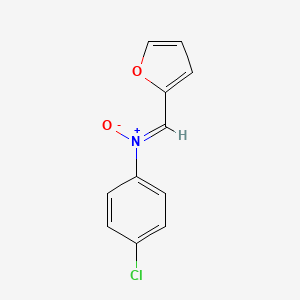

2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole (BPS-TD) is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. BPS-TD is a sulfur-containing compound that exhibits remarkable biological activity and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Corrosion Inhibition

A study conducted by Kaya et al. (2016) employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives, including 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, against corrosion of iron. The quantum chemical parameters such as the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and energy gap were calculated to understand the strength of interactions between the metal surface and these molecules. The theoretical data obtained showed good agreement with previously reported experimental inhibition efficiency results, suggesting the potential application of these derivatives in corrosion inhibition (Kaya et al., 2016).

Antitrypanosomal Activity

Das et al. (1980) synthesized a series of thiadiazole derivatives, including 2,5-bis(4-guanylphenyl)-1,3,4-thiadiazole, and evaluated their activity against Trypanosoma rhodesiense in mice. The compounds exhibited significant antitrypanosomal activity, producing cures at a low dosage level, which is comparable to known antitrypanosomal drugs. This study highlights the potential of thiadiazole derivatives in the development of new treatments for trypanosomiasis (Das et al., 1980).

Ligand Synthesis for Organometallic Materials

Ardan et al. (2017) investigated the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles, including this compound, with respect to transition metal ions, leading to the synthesis of new crystalline copper(I) π-complexes. These complexes were characterized by single-crystal X-ray diffraction and IR spectroscopy, revealing their potential as precursors for the crystal engineering of organometallic materials. The study underscores the versatility of thiadiazole derivatives in materials chemistry (Ardan et al., 2017).

Liquid Crystalline Properties

Chmovzh et al. (2021) synthesized 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, a compound structurally similar to this compound, and explored its potential as a compound with liquid crystalline properties. The structural analysis and synthesis route of this compound provide insights into the development of materials with specialized properties, such as liquid crystals, using thiadiazole derivatives (Chmovzh et al., 2021).

properties

IUPAC Name |

2,5-bis(prop-2-enylsulfanyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRUAQOKMKJTFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100377-90-0 |

Source

|

| Record name | bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)